

# Application Notes and Protocols for the Precipitation Synthesis of Ferric Chromate

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## Compound of Interest

Compound Name: *Ferric chromate*

Cat. No.: *B079382*

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This document provides a detailed protocol for the synthesis of **ferric chromate**,  $\text{Fe}_2(\text{CrO}_4)_3$ , via a precipitation reaction. **Ferric chromate** is a yellow powder with applications as a pigment and in various chemical processes.<sup>[1]</sup> The synthesis involves the reaction of a soluble iron(III) salt with a soluble chromate salt in an aqueous solution.<sup>[1]</sup>

**Safety Precautions:** All chromate compounds are highly toxic and carcinogenic.<sup>[1]</sup> Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Dispose of all waste containing chromium in accordance with hazardous waste regulations.

## Data Presentation

The following table summarizes the key quantitative data for the **ferric chromate** precipitation synthesis based on a common laboratory-scale preparation.

Parameter	Value	Reactant 1 (Iron(III) Chloride)	Reactant 2 (Potassium Chromate)
Chemical Formula	$\text{Fe}_2(\text{CrO}_4)_3$	$\text{FeCl}_3$	$\text{K}_2\text{CrO}_4$
Molar Mass	459.68 g/mol	162.20 g/mol	194.19 g/mol
Concentration	-	0.25 M	0.5 M
Volume	-	100 mL	50 mL
Moles	-	0.025 mol	0.025 mol
Reaction Stoichiometry	$2\text{Fe}^{3+} + 3\text{CrO}_4^{2-} \rightarrow \text{Fe}_2(\text{CrO}_4)_3$	-	-
Balanced Equation	$2\text{FeCl}_3 + 3\text{K}_2\text{CrO}_4 \rightarrow \text{Fe}_2(\text{CrO}_4)_3 + 6\text{KCl}$	-	-

Note: The volumes provided are examples for a laboratory-scale synthesis and can be scaled as needed. The stoichiometry of the balanced chemical equation using iron(III) nitrate is  $2\text{Fe}(\text{NO}_3)_3 + 3\text{K}_2\text{CrO}_4 \rightarrow \text{Fe}_2(\text{CrO}_4)_3 + 6\text{KNO}_3$ .<sup>[2]</sup>

## Experimental Protocols

This section outlines the detailed methodology for the precipitation synthesis of **ferric chromate**.

## Materials and Equipment

- Reactants:
  - Iron(III) chloride ( $\text{FeCl}_3$ ) or Iron(III) nitrate ( $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ )
  - Potassium chromate ( $\text{K}_2\text{CrO}_4$ )
  - Deionized water
  - Dilute hydrochloric acid ( $\text{HCl}$ ) or nitric acid ( $\text{HNO}_3$ ) (for pH adjustment)

- Dilute sodium hydroxide (NaOH) (for pH adjustment)

- Equipment:

- 250 mL beakers
- 100 mL graduated cylinders
- Magnetic stirrer and stir bar
- Dropping funnel or burette
- pH meter or pH indicator strips
- Büchner funnel and filter paper
- Vacuum filtration flask
- Washing bottle
- Drying oven
- Spatula
- Analytical balance

## Procedure

### 1. Preparation of Reactant Solutions

- Iron(III) Chloride Solution (0.25 M):
  - Weigh out 4.055 g of anhydrous iron(III) chloride ( $\text{FeCl}_3$ ).
  - In a 100 mL beaker, dissolve the  $\text{FeCl}_3$  in approximately 80 mL of deionized water. A small amount of dilute HCl may be added to prevent the formation of iron hydroxides.
  - Once fully dissolved, transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

- Potassium Chromate Solution (0.5 M):
  - Weigh out 9.71 g of potassium chromate ( $K_2CrO_4$ ).
  - In a separate 100 mL beaker, dissolve the  $K_2CrO_4$  in approximately 80 mL of deionized water.
  - Once fully dissolved, transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

## 2. Precipitation of **Ferric Chromate**

- Place 100 mL of the 0.25 M iron(III) chloride solution into a 250 mL beaker equipped with a magnetic stir bar.
- Begin stirring the iron(III) chloride solution at a moderate speed.
- Slowly add the 0.5 M potassium chromate solution dropwise to the stirred iron(III) chloride solution using a dropping funnel or burette. A yellow precipitate of **ferric chromate** will form immediately.<sup>[1]</sup>
- During the addition, monitor the pH of the reaction mixture. For optimal precipitation of **ferric chromate** and to minimize the formation of ferric hydroxide, maintain the pH in a slightly acidic range (e.g., pH 4-6). Adjust with dilute acid or base as necessary.
- After the complete addition of the potassium chromate solution, continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion and to allow for particle aging.

## 3. Filtration and Washing of the Precipitate

- Set up a vacuum filtration apparatus with a Büchner funnel and an appropriately sized filter paper.
- Wet the filter paper with a small amount of deionized water to ensure a good seal.
- Pour the **ferric chromate** slurry into the Büchner funnel and apply a vacuum to separate the precipitate from the supernatant.

- Wash the precipitate several times with deionized water to remove any soluble impurities, such as potassium chloride. Continue washing until the filtrate runs clear.
- For a more thorough washing, the precipitate can be resuspended in deionized water and then re-filtered.

#### 4. Drying of the **Ferric Chromate** Precipitate

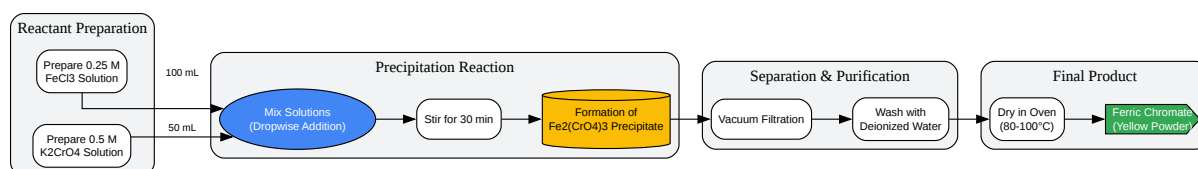
- Carefully remove the filter paper with the **ferric chromate** precipitate from the Büchner funnel and place it on a watch glass.
- Dry the precipitate in a drying oven at a temperature of 80-100°C for several hours, or until a constant weight is achieved.
- Once dry, the **ferric chromate** will be a fine yellow powder.

#### 5. Yield Calculation

- Weigh the dried **ferric chromate** precipitate.
- Calculate the theoretical yield based on the stoichiometry of the reaction and the initial moles of the limiting reactant.
- Calculate the percent yield using the following formula:  $\text{Percent Yield} = (\text{Actual Yield} / \text{Theoretical Yield}) \times 100\%$

## Mandatory Visualization

### Experimental Workflow Diagram



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Caption: Experimental workflow for the precipitation synthesis of **ferric chromate**.

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## References

- 1. [ijmge.ut.ac.ir](http://ijmge.ut.ac.ir) [ijmge.ut.ac.ir]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
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